NVP-AEW541 was developed as part of research efforts to target the IGF signaling pathway, which is implicated in cancer cell proliferation and survival. It belongs to a class of small molecule inhibitors specifically designed to disrupt the function of IGF-IR, making it a valuable candidate for therapeutic applications in oncology .
The synthesis of NVP-AEW541 involves several key steps that typically include the formation of the pyrrolo(2,3-d) pyrimidine core structure. The process begins with the appropriate precursors that undergo cyclization and substitution reactions to yield the final compound. Specific synthetic routes may vary, but they generally ensure high purity and yield suitable for biological testing. The compound is usually dissolved in dimethyl sulfoxide at concentrations exceeding 10 mM for experimental applications .
NVP-AEW541 primarily functions through competitive inhibition of IGF-IR kinase activity. In vitro studies have demonstrated that it effectively abolishes IGF-I-induced autophosphorylation of IGF-IR, thereby disrupting downstream signaling pathways associated with cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cell lines by altering cell cycle progression and promoting cell death mechanisms .
The mechanism by which NVP-AEW541 exerts its anticancer effects involves the blockade of IGF-IR signaling pathways. By inhibiting IGF-IR kinase activity, NVP-AEW541 prevents the phosphorylation of downstream effectors such as AKT and ERK, which are critical for promoting cell survival and growth. This disruption leads to increased apoptotic signaling within tumor cells, particularly in those expressing high levels of IGF-IR .
Studies have shown that treatment with NVP-AEW541 results in significant reductions in tumor growth in preclinical models, highlighting its potential utility as a therapeutic agent against cancers driven by IGF signaling .
NVP-AEW541 is characterized by its solid-state form at room temperature and exhibits high solubility in organic solvents like dimethyl sulfoxide. The compound's melting point and specific optical rotation are typically determined during characterization but are not widely reported.
NVP-AEW541 demonstrates stability under physiological conditions but may exhibit varying reactivity depending on environmental factors such as pH and temperature. Its chemical stability is crucial for maintaining efficacy during storage and application in biological assays .
NVP-AEW541 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit IGF-IR signaling. Research has shown promising results across various cancer types, including:
NVP-AEW541 (C₂₇H₂₉N₅O, MW 439.55 g/mol) binds the ATP-binding site of the IGF-1R kinase domain through specific structural motifs. X-ray co-crystallography (PDB ID: 5HZN; resolution: 2.20 Å) reveals that the pyrrolo[2,3-d]pyrimidine scaffold forms hydrogen bonds with the hinge region residues Met1052 and Glu1050 of IGF-1R. The benzyloxy substituent inserts into a hydrophobic pocket induced by Lys1003, where its ether oxygen coordinates with the cationic lysine side chain, while its phenyl ring engages in π-π stacking with Phe1049. This interaction stabilizes the inactive conformation of the kinase domain, preventing ATP binding and subsequent autophosphorylation [1] [4]. The cyclobutyl-azetidine moiety projects toward the solvent front, minimizing steric clashes and enhancing solubility. Mutagenesis studies confirm that Lys1003Ala mutation reduces binding affinity by >50-fold, underscoring its role as a selectivity anchor [4].
Despite 84% sequence identity in the kinase domains of IGF-1R and InsR, NVP-AEW541 exhibits 27-fold cellular selectivity for IGF-1R. Key selectivity determinants include:
Table 1: Structural Determinants of NVP-AEW541 Selectivity
Structural Feature | IGF-1R Residue | InsR Residue | Effect on Binding |
---|---|---|---|
Lysine Cation Anchor | Lys1003 | Lys1030 | Disrupted coordination in InsR |
Hydrophobic Pocket Residue | Phe1049 | Tyr1151 | Reduced π-stacking in InsR |
P+1 Loop Conformation | Rigid β-strand | Flexible loop | Steric hindrance in InsR |
SUMOylation Site | Lys1025/Lys1100 | Absent | Allosteric enhancement in IGF-1R only |
NVP-AEW541 inhibits IGF-1R autophosphorylation with an IC₅₀ of 86 nM in MCF-7 breast cancer cells, compared to 2,300 nM for InsR—demonstrating 27-fold cellular selectivity. Biochemical kinase assays show tighter binding (IC₅₀ = 150 nM for IGF-1R vs. 140 nM for InsR), but cellular permeability differences and receptor trafficking dynamics amplify selectivity in physiological contexts [5] [7]. The inhibitor’s efficacy is reduced in cells expressing IGF-1R/InsR hybrids (IC₅₀ ≈ 420 nM), confirming that hybrid receptors exhibit intermediate sensitivity [6].
Table 2: Kinase Inhibition Profile of NVP-AEW541
Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity Ratio (IGF-1R vs. Target) |
---|---|---|---|
IGF-1R | 150 | 86 | 1.0 (reference) |
Insulin Receptor | 140 | 2,300 | 26.7 |
IGF-1R/InsR Hybrid | 220 | 420 | 4.9 |
FLT-3 | 420 | 3,800 | 44.2 |
c-Kit | 530 | 5,100 | 59.3 |
PDGFR-α | 600 | 7,200 | 83.7 |
At concentrations >500 nM, NVP-AEW541 exhibits moderate inhibition of FLT-3 (IC₅₀ = 420 nM), c-Kit (IC₅₀ = 530 nM), and PDGFR-α (IC₅₀ = 600 nM) in biochemical assays. Cellular assays show reduced potency due to lower affinity (FLT-3 IC₅₀ = 3,800 nM), likely attributable to ATP-binding site divergence in these kinases. Notably, the inhibitor’s pyrrolopyrimidine core lacks the pharmacophores needed to engage Asp814 in c-Kit (a key salt bridge residue), explaining weaker inhibition compared to IGF-1R [5] [7]. Kinome-wide profiling (against 230 kinases) confirms >100-fold selectivity against 85% of the kinome, with off-target activity limited to type III receptor tyrosine kinases [5].
Table 3: NVP-AEW541 Compound Profile
Property | Value |
---|---|
IUPAC Name | 7-[3-(Azetidin-1-ylmethyl)cyclobutyl]-5-(3-benzyloxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
CAS Number | 475489-16-8 |
Molecular Formula | C₂₇H₂₉N₅O |
Molecular Weight | 439.55 g/mol |
Solubility | ≥51 mg/mL in DMSO |
Primary Target | IGF-1R kinase |
Key Therapeutic Research Areas | Oncology, Parasitology (repurposing) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: